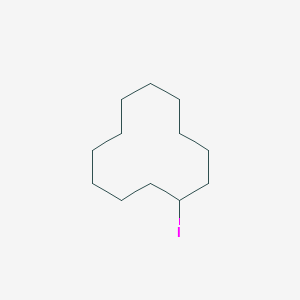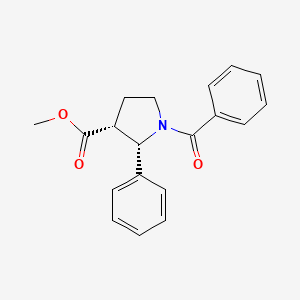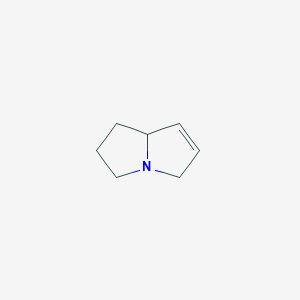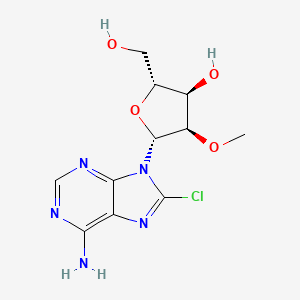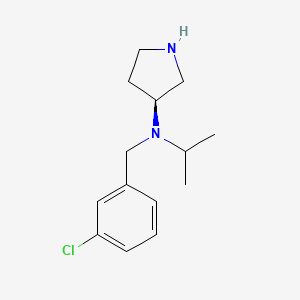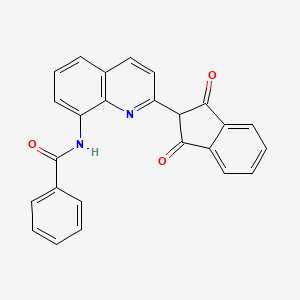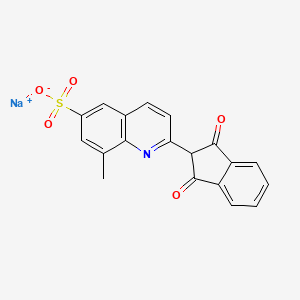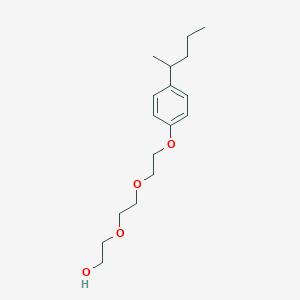
3-(Diethoxymethyl)-4-nitro-1,2-oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Diethoxymethyl)-4-nitroisoxazole is an organic compound that belongs to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Diethoxymethyl)-4-nitroisoxazole typically involves the reaction of 3-(diethoxymethyl)-3-hydroxy-2-substituted-2,3-dihydrothiazolo[3,2-a]pyridin-4-ium chlorides with appropriate reagents . The reaction conditions often include the use of solvents like ethanol (EtOH) at room temperature (25°C) and subsequent transformations in acetonitrile (MeCN) at elevated temperatures (85°C) .
Industrial Production Methods
Industrial production methods for 3-(Diethoxymethyl)-4-nitroisoxazole are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Diethoxymethyl)-4-nitroisoxazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using common reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The diethoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) are commonly employed.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 3-(Diethoxymethyl)-4-aminoisoxazole.
Reduction: Formation of 3-(Diethoxymethyl)-4-nitrosoisoxazole.
Substitution: Formation of various substituted isoxazoles depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(Diethoxymethyl)-4-nitroisoxazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Used in the development of new materials with specific properties, such as polymers and resins
Wirkmechanismus
The mechanism of action of 3-(Diethoxymethyl)-4-nitroisoxazole involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the isoxazole ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(Diethoxymethyl)-4-nitrobenzene
- 3-(Diethoxymethyl)-4-nitropyridine
- 3-(Diethoxymethyl)-4-nitrothiophene
Uniqueness
3-(Diethoxymethyl)-4-nitroisoxazole is unique due to its isoxazole ring structure, which imparts specific electronic and steric properties.
Eigenschaften
CAS-Nummer |
87149-82-4 |
|---|---|
Molekularformel |
C8H12N2O5 |
Molekulargewicht |
216.19 g/mol |
IUPAC-Name |
3-(diethoxymethyl)-4-nitro-1,2-oxazole |
InChI |
InChI=1S/C8H12N2O5/c1-3-13-8(14-4-2)7-6(10(11)12)5-15-9-7/h5,8H,3-4H2,1-2H3 |
InChI-Schlüssel |
MFMGEKPWYLBCAD-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(C1=NOC=C1[N+](=O)[O-])OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


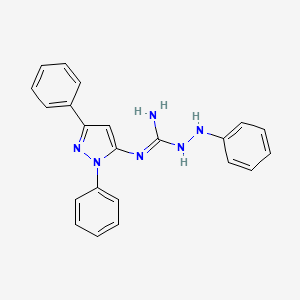
![1,2,3,8,9-Pentabromodibenzo[b,d]furan](/img/structure/B12903553.png)
![1-[4-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)phenyl]ethan-1-one](/img/structure/B12903557.png)
![6-(3-Methoxycyclohexyl)-2-phenylimidazo[1,2-b][1,2,4]triazine](/img/structure/B12903561.png)
![N-Methyl-3-(2-(trifluoromethyl)phenyl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B12903567.png)
